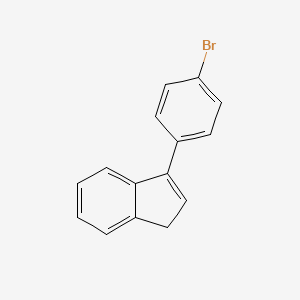

3-(4-bromophenyl)-1H-indene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11Br |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1H-indene |

InChI |

InChI=1S/C15H11Br/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2 |

InChI Key |

FRDNYAYQFOQLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations

Reactions at the Indene Double Bond

The double bond in the five-membered ring of the indene system is susceptible to a variety of transformations. It can undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. thieme-connect.de Reduction of the double bond, typically via catalytic hydrogenation, can be performed to yield the corresponding indane derivative. Furthermore, the double bond can participate in cycloaddition reactions, expanding the structural complexity of the molecule. nih.gov

Functional Group Transformations of the Bromo-Substituent

The aryl bromide functionality is a key synthetic handle, enabling a wide range of functional group transformations. The bromine atom can be readily displaced through various nucleophilic aromatic substitution reactions or, more commonly, serve as a reactive site for metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it a valuable intermediate for building more complex molecular architectures.

Utility in Cross-Coupling Reactions

The C(sp²)-Br bond in 3-(4-bromophenyl)-1H-indene is ideally suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This would allow for the synthesis of biaryl compounds, effectively replacing the bromine atom with a new aryl or vinyl group.

Heck-Mizoroki Reaction: The compound can act as the aryl halide component in the Heck reaction, coupling with an alkene to form a new C-C bond and yielding a stilbene-like derivative. organic-chemistry.orgnih.gov This reaction is a powerful tool for C-C bond formation with excellent stereocontrol. organic-chemistry.org Other cross-coupling reactions, such as Sonogashira (coupling with a terminal alkyne), Buchwald-Hartwig (coupling with an amine), and Stille coupling (coupling with an organostannane), are also highly feasible, showcasing the synthetic versatility of this bromo-substituted indene.

Theoretical and Computational Chemistry Studies of 3 4 Bromophenyl 1h Indene

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed analysis of how electrons are distributed and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For aromatic systems, this gap can influence properties like electronic absorption and charge transfer capabilities. In related phenyl-indene derivatives, the HOMO-LUMO gap has been shown to be a key factor in determining their nonlinear optical (NLO) responses. For instance, in a series of acceptor-donor-acceptor (A-D-A) type molecules, a lower HOMO-LUMO energy gap was correlated with a higher hyperpolarizability, indicating a more significant NLO response. researchgate.net For 2-phenyl-1H-indene-1,3(2H)-dione, a related compound, the frontier orbital energy gap was calculated to be slightly smaller than its parent molecule, 1H-indene-1,3(2H)-dione, suggesting that the phenyl substitution increases its reactivity. scispace.com

Charge distribution within 3-(4-bromophenyl)-1H-indene can be analyzed using methods like Natural Bond Orbital (NBO) analysis. uni-muenchen.denih.govresearchgate.netresearchgate.net NBO analysis provides a picture of the localized bonds and lone pairs, as well as the partial charges on each atom. This information is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. In similar molecules, NBO analysis has been used to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. bohrium.com For example, in studies of other complex organic molecules, NBO analysis has been employed to quantify the charge transfer between donor and acceptor moieties, which is essential for designing materials with specific electronic properties. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like 3-(4-bromophenyl)-1H-indene, the MEP would likely show negative potential around the electron-rich π-systems of the indene (B144670) and phenyl rings, as well as the bromine atom, while the hydrogen atoms would represent regions of positive potential.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule dictates its physical and chemical properties. 3-(4-bromophenyl)-1H-indene possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl ring to the indene core.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step, thus mapping the potential energy surface. The most stable conformations correspond to energy minima on this surface. For biphenyl, a simpler but analogous system, the most stable conformation is a twisted structure, with a dihedral angle between the two phenyl rings of approximately 45 degrees. ic.ac.uk This twist is a compromise between two opposing effects: the stabilizing π-π conjugation that favors a planar structure and the destabilizing steric repulsion between the ortho-hydrogens that favors a perpendicular arrangement. ic.ac.uk

For 3-(4-bromophenyl)-1H-indene, a similar balance of forces would be at play. The energy minima would correspond to twisted conformations where the steric hindrance between the hydrogen atoms on the phenyl ring and the indene moiety is minimized, while still allowing for some degree of electronic conjugation. DFT methods, particularly those that include corrections for dispersion forces like the wB97XD functional, are well-suited for accurately modeling these subtle interactions that govern conformational preferences. ic.ac.uk The energy difference between the planar (dihedral angle of 0°) and the lowest-energy twisted conformation represents the rotational barrier.

| System | Method | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | wB97XD/6-31G(d,p) | ~45 | ~1.5 (at 0°) / ~1.0 (at 90°) | ic.ac.uk |

| Biphenyl | High-level ab initio | 44.4 | 2.1 (at 0°) / 1.6 (at 90°) | researchgate.net |

Reaction Pathway Predictions and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling potential reaction pathways and calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely course of a chemical transformation.

For 3-(4-bromophenyl)-1H-indene, several types of reactions could be investigated computationally. For example, the functionalization of the indene core through C-H activation has been the subject of computational studies in related systems. researchgate.netle.ac.uk DFT calculations can be used to identify the transition state for the C-H bond breaking step and to determine the activation energy, providing insights into the reaction's feasibility and kinetics. le.ac.uk

In the context of palladium-catalyzed reactions to synthesize indene derivatives, DFT calculations have been employed to distinguish between different proposed mechanisms, such as an "alkene-insertion-first" versus a "transmetalation-first" pathway. bohrium.com Such studies involve locating the transition state for each elementary step and constructing a complete energy profile for the catalytic cycle. For the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, computational studies identified the rate-determining step as a researchgate.netbohrium.com-hydride shift. researchgate.net

Furthermore, cycloaddition reactions involving the double bond of the indene ring could be modeled. Theoretical studies on the reaction of nitrones with 1,3-indandione, a related structure, have used metadynamics to simulate the reaction and calculate the free energy barrier. asianpubs.org These types of calculations could be applied to predict the reactivity of 3-(4-bromophenyl)-1H-indene with various dienophiles or dipolarophiles.

Spectroscopic Parameter Prediction (e.g., NMR Shielding Constants, IR Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR shielding constants , which are related to the experimentally observed chemical shifts, can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. d-nb.infonih.gov By calculating the shielding constants for each nucleus in a proposed structure and comparing them to experimental values, one can confirm or revise a structural assignment. For complex molecules, DFT calculations of NMR shifts have become a standard tool. d-nb.infonih.gov The accuracy of these predictions can be further improved by considering the effects of different conformers and using appropriate levels of theory and basis sets. d-nb.info For 3-phenyl-1H-indene, experimental 1H and 13C NMR data are available, which could be used to benchmark theoretical predictions. acs.orgnih.gov

| Spectroscopic Parameter | Method | Key Findings | Reference |

|---|---|---|---|

| 1H and 13C NMR Chemical Shifts | GIAO/DFT | Can achieve high accuracy, aiding in the resolution of ambiguities in resonance assignments. | mdpi.com |

| IR Vibrational Frequencies | DFT (B3LYP) | Good agreement between calculated and experimental normal modes is generally observed. | scispace.com |

| Aromatic C-H Stretching (IR) | DFT | Predicted in the range of 3105-3000 cm-1 for bromophenyl rings. | scialert.net |

| C-Br Stretching (IR) | DFT | Calculated around 513 cm-1 for a bromophenyl derivative. | scialert.net |

IR vibrational frequencies can also be calculated from first principles. These calculations provide the frequencies and intensities of the normal modes of vibration, which correspond to the peaks in an experimental IR spectrum. researchgate.net Theoretical IR spectra are often scaled by a small factor to account for anharmonicity and other systematic errors in the calculations. Comparing the calculated spectrum to the experimental one can aid in the assignment of vibrational bands to specific molecular motions. For a bromophenyl-containing compound, characteristic vibrations such as the aromatic C-H stretching and the C-Br stretching can be identified. scialert.net

Density Functional Theory (DFT) and Ab Initio Applications

The majority of the theoretical studies on 3-(4-bromophenyl)-1H-indene and related molecules rely on Density Functional Theory (DFT) and, to a lesser extent, ab initio methods.

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional is one of the most widely used functionals for studying organic molecules, often providing reliable geometries and electronic properties. researchgate.netscience.gov For more accurate energy calculations or for studying systems with significant non-covalent interactions, other functionals like M06-2X or long-range corrected functionals (e.g., wB97XD) may be employed. ic.ac.uknih.gov The choice of the basis set is also crucial, with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) being common choices for geometry optimizations and frequency calculations. bohrium.com

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, especially for thermochemistry and reaction barriers. High-level ab initio calculations are often used to benchmark the performance of different DFT functionals for a specific class of molecules or reactions. researchgate.net

In the context of 3-(4-bromophenyl)-1H-indene, these methods are applied to:

Geometry Optimization: To find the lowest energy structure of the molecule.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict IR and Raman spectra.

Electronic Property Calculations: To determine the HOMO-LUMO gap, charge distribution, and MEP.

Reaction Mechanism Studies: To map out potential energy surfaces and locate transition states.

The synergy between these powerful computational tools provides a detailed and dynamic picture of 3-(4-bromophenyl)-1H-indene at the molecular level, guiding further experimental exploration and application.

Spectroscopic Characterization Methodologies for 3 4 Bromophenyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

¹H (Proton) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 3-(4-bromophenyl)-1H-indene, the proton spectrum would show distinct signals for the protons on the indene (B144670) ring system and the bromophenyl group. The methylene (B1212753) protons (-CH₂-) of the indene ring are expected to appear as a singlet or a narrow multiplet around 3.5 ppm. acs.org The vinyl proton on the five-membered ring would likely appear as a triplet around 6.6 ppm. acs.org The aromatic protons of the indene moiety and the bromophenyl ring would resonate in the downfield region, typically between 7.2 and 7.6 ppm. acs.org The para-substitution on the phenyl ring would result in a characteristic AA'BB' splitting pattern for its four protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 3-(4-bromophenyl)-1H-indene, the spectrum would show a signal for the methylene carbon (around 38 ppm) and multiple signals in the aromatic region (120-146 ppm) for the carbons of the indene and bromophenyl rings. acs.orgnih.gov The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Illustrative ¹H and ¹³C NMR Data for 3-(4-bromophenyl)-1H-indene (Based on data for 3-phenyl-1H-indene acs.org and known substituent effects)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Indene-CH₂ | ~ 3.5 (d) | ~ 38.2 |

| Indene-CH (vinyl) | ~ 6.5 (t) | ~ 131.0 |

| Indene-Ar-H | ~ 7.2-7.5 (m) | ~ 120.5, 124.3, 125.0, 126.3 |

| Bromophenyl-Ar-H | ~ 7.5-7.6 (AA'BB' system) | ~ 122.0 (C-Br), 129.5 (CH) |

| Indene-Ar-C (quaternary) | - | ~ 144.0, 145.0 |

| Phenyl-C (quaternary) | - | ~ 135.0 |

2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between adjacent protons, for instance, within the aromatic rings and to correlate the vinyl proton with the methylene protons if coupling exists. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity of quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule, such as confirming the link between the indene and the bromophenyl rings. uchicago.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For 3-(4-bromophenyl)-1H-indene, the spectra would be dominated by absorptions corresponding to C-H and C=C bonds.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. sums.ac.ir

Aliphatic C-H stretching from the CH₂ group would appear just below 3000 cm⁻¹.

C=C stretching vibrations from the aromatic rings and the indene double bond would be seen in the 1450-1610 cm⁻¹ region. farmaciajournal.com

C-H bending vibrations (both in-plane and out-of-plane) appear in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending for the para-substituted phenyl ring is expected to be a strong band in the 800-850 cm⁻¹ range.

The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 650 and 500 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds (like C-O or C-N), Raman is particularly good for non-polar, symmetric bonds, making it excellent for observing the C=C bonds of the aromatic systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. smolecule.com

For 3-(4-bromophenyl)-1H-indene (C₁₅H₁₁Br), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks for the molecular ion, separated by 2 m/z units and having nearly equal intensity. acs.org The expected molecular weight is approximately 270.0 g/mol for the ⁷⁹Br isotope and 272.0 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would be used to confirm the exact elemental composition.

Fragmentation analysis would likely show the loss of a bromine atom (Br•) or the hydrobromic acid molecule (HBr), leading to significant fragment ions that can help confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. unisi.it The technique is particularly useful for compounds containing conjugated systems, such as the 3-phenyl-1H-indene core. The extended π-system resulting from the conjugation of the phenyl ring with the indene moiety is expected to give rise to strong absorptions in the UV region. researchgate.neteurjchem.com The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The presence of the bromine atom, an auxochrome, might cause a slight red shift (bathochromic shift) of the absorption maxima compared to the parent 3-phenyl-1H-indene. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. smolecule.com This technique requires a suitable single crystal of the compound. If a crystal of 3-(4-bromophenyl)-1H-indene could be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule. researchgate.net It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking of the aromatic rings. This method is considered the gold standard for unambiguous structure determination. smolecule.com

Advanced Applications and Research Directions in Materials Science

Integration of Indene (B144670) Scaffolds into Polymer Architectures

The incorporation of indene units into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. The method of integration can vary, from direct polymerization of indene-containing monomers to the use of indene derivatives as components of polymerization catalysts.

One significant area of research has been the polymerization of functionalized indene monomers. For instance, studies on benzofulvene monomers, which are structurally related to indene, have demonstrated their propensity for spontaneous polymerization. A notable example is the polymerization of ethyl 3-(4-bromophenyl)-6-methoxy-1-methylene-1H-indene-2-carboxylate, a derivative of 3-(4-bromophenyl)-1H-indene. mdpi.comresearchgate.net This monomer undergoes spontaneous polymerization upon solvent removal, suggesting a pathway for creating polymers with a poly(indene) backbone. mdpi.comresearchgate.net The process involves the repeated dissolution and evaporation of a chloroform (B151607) solution of the monomer, which eventually yields a solid polymer. mdpi.com This method highlights a potential route for creating polymers where the indene scaffold is a primary repeating unit.

Another approach to integrating indene structures into polymers is through their use in catalysis. Indene derivatives are crucial ligands in the formation of metallocene catalysts, which are widely used for olefin polymerization, such as the production of polypropylene. ut.ac.ir These catalysts, often based on bridged zirconocene (B1252598) complexes containing indene systems, can control the stereochemistry of the resulting polymer, leading to materials with specific properties like high isotacticity. ut.ac.ir While this method does not incorporate the indene unit into the polymer chain itself, it demonstrates the integral role of the indene scaffold in synthesizing commercially important polymers.

The development of block copolymers containing indene segments is another promising research direction. nih.govnih.gov Block copolymers are known for their ability to self-assemble into ordered nanostructures, and incorporating indene blocks could introduce desirable electronic or physical properties into these materials. nih.govnih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers where one of the blocks is derived from an indene-based monomer. scirp.orgresearchgate.net

Development of Optoelectronic Materials Based on Indene Derivatives

Indene derivatives have garnered significant attention for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). ossila.comgoogle.comsigmaaldrich.com The planar structure and tunable electronic properties of the indene core make it an excellent candidate for charge-transporting and emissive materials.

In the realm of OLEDs, research has focused on designing and synthesizing indene-based molecules that can function as efficient emitters or host materials. For example, novel luminogens incorporating electron-donating and accepting moieties bridged by a hexaphenylbenzene (B1630442) core with indene-like spatial arrangement have shown promising results. These molecules exhibit aggregation-induced delayed fluorescence (AIDF), a phenomenon that can lead to highly efficient non-doped OLEDs. frontiersin.org The strategic design of these molecules allows for efficient through-space charge transfer, resulting in high photoluminescence quantum yields and excellent device performance. frontiersin.org

Indene derivatives are also being extensively explored as hole-transport materials (HTMs) in perovskite solar cells. researchgate.netrsc.org The function of the HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode. The ideal HTM should possess appropriate energy levels, high hole mobility, and good thermal stability. The 3-(4-bromophenyl)-1H-indene structure can serve as a foundational element in the synthesis of more complex HTMs. The bromo-substituent provides a reactive handle for further chemical modifications, such as Suzuki coupling reactions, to build larger, more functional molecules. numberanalytics.comscirp.org

The performance of several indene-derivative-based HTMs in perovskite solar cells is summarized in the table below.

| HTM Derivative Structure | Power Conversion Efficiency (PCE) | Reference |

| Spiro[dibenzo[c,h]xanthene-7,9′-fluorene] (SDBXF) based HTM | 15.9% (dopant-free) | rsc.org |

| Quinoxaline-based HTM | Not specified | mdpi.com |

| Hexaazatrinaphthylene (HATNA) based ETM | 17.6% | osti.gov |

ETM: Electron-Transporting Material

This table illustrates the potential of indene-related structures in achieving high-performance solar cells. The ability to tune the electronic properties through chemical modification of the indene scaffold is a key factor in optimizing device efficiency. researchgate.netrsc.org

Role of 3-(4-bromophenyl)-1H-indene as a Precursor for Advanced Functional Materials

The presence of a bromine atom on the phenyl ring of 3-(4-bromophenyl)-1H-indene makes it a highly valuable precursor for the synthesis of a wide array of advanced functional materials. The carbon-bromine bond serves as a versatile reactive site, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.comscirp.orgmdpi.commdpi.comnih.gov This reaction allows for the formation of new carbon-carbon bonds, enabling the straightforward synthesis of complex, π-conjugated systems from relatively simple building blocks.

The Suzuki coupling reaction is a cornerstone in the synthesis of materials for organic electronics. numberanalytics.com By reacting 3-(4-bromophenyl)-1H-indene or its derivatives with various boronic acids, researchers can introduce a wide range of functional groups, effectively tuning the electronic and physical properties of the final molecule. mdpi.comnih.gov This modular approach is particularly advantageous in the development of materials for specific applications, such as the aforementioned hole-transport materials for perovskite solar cells. For instance, triarylamine-based HTMs, which are known for their excellent hole-transporting capabilities, can be synthesized by coupling a brominated precursor with an appropriate amine-containing boronic acid. researchgate.net

The versatility of 3-(4-bromophenyl)-1H-indene as a precursor extends beyond HTMs. It can be used to synthesize a variety of other functional organic molecules, including:

Emitting materials for OLEDs: By coupling the brominated indene with fluorescent or phosphorescent moieties, novel emitters with tailored emission colors and efficiencies can be developed.

Non-linear optical (NLO) materials: The extended π-systems that can be constructed from this precursor may exhibit significant NLO properties, which are of interest for applications in photonics and telecommunications.

Sensors: The electronic properties of materials derived from 3-(4-bromophenyl)-1H-indene can be sensitive to their chemical environment, making them potential candidates for chemical sensors.

Future Prospects and Emerging Research Areas for 3 4 Bromophenyl 1h Indene

Development of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of complex organic molecules like 3-(4-bromophenyl)-1H-indene is continuously evolving, with a strong emphasis on efficiency, selectivity, and environmental responsibility. Future developments are likely to focus on novel synthetic strategies and the integration of sustainable or "green" chemistry principles.

Novel Synthetic Strategies: Emerging synthetic methods that could be applied to the synthesis of 3-(4-bromophenyl)-1H-indene and its analogs include innovative cyclization reactions. For instance, new one-pot cyclization methods, such as the intramolecular Wittig reaction used for the synthesis of chromones, offer efficient routes to complex heterocyclic systems from readily available starting materials organic-chemistry.org. The development of transition metal-catalyzed reactions that enable direct C-H bond functionalization represents another promising avenue, potentially offering a more atom-economical alternative to traditional cross-coupling reactions researchgate.net. Multi-component reactions, which allow for the formation of multiple chemical bonds in a single step, provide a powerful tool for building molecular complexity efficiently, as demonstrated in the synthesis of thieno[2,3-b]chromen-4-ones rsc.org.

Sustainable Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. Future syntheses of indene (B144670) derivatives will likely prioritize the use of environmentally benign solvents and catalysts. A notable advancement is the use of Natural Deep Ectectic Solvents (NADES) combined with microwave irradiation, a methodology that has been successfully employed to reduce reaction times from hours to minutes and significantly increase yields in the synthesis of other complex molecules mdpi.com. The use of water as a solvent and green catalysts, such as lignosulfonic acid derived from industrial byproducts, is also gaining traction for promoting organic transformations like condensation reactions researchgate.net.

Table 1: Emerging Sustainable Synthetic Methodologies

| Methodology | Key Features | Potential Application for Indene Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Acceleration of cyclization or coupling steps. | mdpi.com |

| Natural Deep Eutectic Solvents (NADES) | Biodegradable, low-toxicity, can act as both solvent and catalyst. | Replacement for volatile organic compounds (VOCs). | mdpi.com |

| Multi-Component Reactions | Formation of multiple bonds in one pot, high atom economy. | Efficient assembly of complex indene derivatives. | rsc.org |

| Aqueous Phase Catalysis | Utilizes water as a non-toxic, inexpensive solvent. | Greener reaction conditions for synthetic steps. | researchgate.net |

Exploration of New Chemical Transformations and Reactivity Profiles

The 3-(4-bromophenyl)-1H-indene molecule possesses distinct reactive sites—the indene core and the bromophenyl substituent—that allow for a wide range of chemical transformations. The bromine atom, in particular, serves as a versatile functional handle for elaboration of the molecular structure.

The primary reactivity of the 4-bromophenyl group lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, is a powerful and widely used method for forming carbon-carbon bonds. As demonstrated with analogous compounds like N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the bromine atom can be readily coupled with various arylboronic acids under palladium catalysis researchgate.netnih.gov. This transformation is tolerant of a wide range of functional groups and can be used to synthesize a diverse library of derivatives of 3-(4-bromophenyl)-1H-indene with varied electronic and steric properties researchgate.netnih.gov.

Future research will likely explore other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) at the bromide position to introduce alkynyl, vinyl, and amino functionalities, respectively. Furthermore, the indene core itself contains a double bond that can undergo various addition reactions, and the allylic protons can be involved in substitution or rearrangement reactions, further expanding the chemical space accessible from this starting material. The conversion of related 3-(bromophenyl)isocoumarins into their dihydro derivatives through hydrolysis and reduction highlights how the core and substituent can be sequentially modified to create new chemical entities researchgate.net.

Computational Design of Novel Indene-Based Structures for Specific Chemical Functions

In silico or computational chemistry has become an indispensable tool in modern drug discovery and materials science. By modeling molecules and their interactions with biological targets, researchers can rationally design novel structures with desired properties, thereby saving significant time and resources. The indene scaffold is a prime candidate for such computational design efforts.

Recent studies have successfully used computational approaches to design novel indene-based compounds with potent biological activity. For example, a series of novel indene- ekb.egnih.govresearchgate.netoxadiazine hybrids were designed and evaluated as potential anticancer agents ekb.egju.edu.sa. These studies employed molecular docking to predict the binding modes of the designed compounds within the active site of a target protein, such as the Epidermal Growth Factor Receptor (EGFR) ekb.egresearchgate.netju.edu.sa. The computational predictions were then used to prioritize which compounds to synthesize and test, leading to the identification of promising lead candidates ekb.egju.edu.sa.

Similarly, dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors for anticancer applications nih.govtandfonline.comnih.gov. Computational modeling helps in understanding the structure-activity relationships (SAR) and optimizing the scaffold to achieve high potency tandfonline.comnih.gov. In addition to predicting biological activity, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for the development of drug-like molecules ekb.eg.

Future work in this area will likely involve the use of more advanced computational techniques, such as artificial intelligence and machine learning, to screen vast virtual libraries of potential 3-(4-bromophenyl)-1H-indene derivatives and to design novel structures with highly specific functions, ranging from targeted therapeutics to advanced organic materials.

Table 2: Application of Computational Design in Indene-Based Drug Discovery

| Indene Derivative Class | Target/Application | Computational Methods Used | Key Findings | Reference |

|---|---|---|---|---|

| Indene- ekb.egnih.govresearchgate.netOxadiazine Hybrids | Anticancer (EGFR inhibitor) | Molecular Docking, QSAR, ADME study | Identification of compounds with high binding energy and good drug-likeness profiles. | ekb.egresearchgate.netju.edu.sa |

| Dihydro-1H-indene Derivatives | Anticancer (Tubulin polymerization inhibitor) | Structure-activity relationship (SAR) studies | Discovery of potent derivatives with anti-proliferative and anti-angiogenic activities. | nih.govtandfonline.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.